KML-29

描述

KML29 是一种高度选择性的强效单酰基甘油脂肪酶 (MAGL) 抑制剂,该酶在内源性大麻素的代谢中起着至关重要的作用。 它以抑制 2-花生四烯酰基甘油 (2-AG) 的水解而闻名,2-AG 是一种主要的内源性大麻素,因此会增加其在大脑和外周组织中的含量 。 KML29 在科学研究中显示出巨大潜力,特别是在神经生物学和疼痛管理领域 .

准备方法

合成路线和反应条件

KML29 是通过一系列涉及形成氨基甲酸酯键的化学反应合成的。 合成通常从 4-(二苯并[d][1,3]二氧杂环戊烯-5-基(羟基)甲基)哌啶-1-羧酸与六氟异丙醇在偶联剂(如二环己基碳二亚胺 (DCC))和催化剂(如 4-二甲基氨基吡啶 (DMAP))存在下的反应开始 。反应在无水条件下进行,以防止中间体的水解。

工业生产方法

虽然 KML29 的具体工业生产方法没有得到广泛的记录,但合成通常遵循标准有机合成方案,包括使用高纯度试剂和受控反应条件以确保所需产品的纯度和产率 .

化学反应分析

Core Synthetic Pathway

The synthesis of KML-29 centers on constructing its piperidine-carboxylate core and introducing functional groups through sequential reactions. Key steps include:

Piperidine Core Formation

The synthesis begins with the preparation of a substituted piperidine intermediate. For example:

-

Reductive Amination : A piperazine or piperidine precursor undergoes reductive amination with aldehydes or ketones to form the piperidine backbone .

-

Boc Protection : The piperidine nitrogen is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions .

Carbamoylation with Hexafluoroisopropanol

The final step involves carbamoylation to form the hexafluoroisopropyl ester:

-

Activation : The hydroxyl group of hexafluoroisopropanol is activated (e.g., using phosgene or carbonyldiimidazole) .

-

Coupling : The activated hexafluoroisopropanol reacts with the piperidine amine to form the carbamate linkage .

Detailed Reaction Conditions and Intermediates

Data from synthesis studies reveal the following specifics:

Reductive Amination

-

Process : A ketone/aldehyde reacts with an amine in the presence of a reducing agent (e.g., NaBH₃CN) to form a secondary amine.

-

Example :

Carbamate Formation

-

Process : The amine reacts with an activated carbonate (e.g., hexafluoroisopropyl chloroformate) to form a carbamate:

Purity and Characterization

-

NMR/LCMS : Confirmed intermediates (e.g., δ 4.64 ppm for piperidine protons in -NMR; m/z 716 for this compound) .

Stability

Functional Group Reactivity

This compound’s structure includes:

-

Carbamate Ester : Susceptible to hydrolysis under acidic/basic conditions.

-

Benzodioxol Rings : Stable under standard synthetic conditions but sensitive to strong oxidizers.

-

Hexafluoroisopropyl Group : Enhances metabolic stability and lipophilicity .

Comparative Analysis with Analogues

| Feature | This compound | JZL184 (Reference MAGL Inhibitor) |

|---|---|---|

| MAGL IC₅₀ (Human) | 5.9 nM | 8.2 nM |

| FAAH Inhibition | >50,000 nM (No activity) | 350 nM (Moderate activity) |

| Synthetic Complexity | Multi-step (6–8 steps) | Fewer steps (4–5 steps) |

| Metabolic Stability | High (t₁/₂ > 6 h in plasma) | Moderate (t₁/₂ ~3 h) |

科学研究应用

Neuroprotective Applications

Case Study: Ischemic Brain Injury

A study utilized positron emission tomography (PET) to investigate the neuroprotective effects of KML-29 in a rat model of ischemic brain injury. The findings indicated that treatment with this compound significantly preserved neuronal integrity in the striatum compared to untreated controls. Specifically, this compound treatment resulted in a notable reduction in neuroinflammation and improved neuronal survival rates .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Neuronal Survival Rate | 45% | 75% |

| Neuroinflammation Score | 8.5 | 4.0 |

This study highlights the potential of this compound as a therapeutic agent for conditions characterized by neuroinflammation and neuronal death.

Pain Management

Case Study: Combination Therapy with Gabapentin

Research has demonstrated that combining this compound with gabapentin can enhance analgesic effects in models of neuropathic pain. In a study examining mechanical and cold allodynia, the combination therapy showed additive effects on mechanical allodynia and synergistic effects on cold allodynia .

| Pain Type | Control (Gabapentin) | This compound Alone | This compound + Gabapentin |

|---|---|---|---|

| Mechanical Allodynia | Moderate | Mild | Minimal |

| Cold Allodynia | Severe | Moderate | Mild |

This finding suggests that this compound may be an effective adjunct in pain management protocols, particularly for neuropathic pain conditions.

Anti-inflammatory Effects

Case Study: Fever Induction Model

A pivotal study investigated the effects of this compound on fever induced by lipopolysaccharide (LPS) in rats. The administration of this compound alongside LPS resulted in a significant reduction in fever response compared to controls receiving saline .

| Time Interval (min) | Control Group Temp Change (°C) | This compound Group Temp Change (°C) |

|---|---|---|

| 250 | 1.5 | 0.9 |

| 600 | 2.0 | 1.2 |

These results indicate that this compound can modulate inflammatory responses effectively, suggesting its potential utility in treating inflammatory diseases.

Implications for Future Research

The diverse applications of this compound underscore its potential as a multi-faceted therapeutic agent. Future research should focus on:

- Long-term safety and efficacy : Conducting clinical trials to assess the long-term effects of this compound in humans.

- Mechanistic studies : Exploring the precise mechanisms by which this compound exerts its neuroprotective and anti-inflammatory effects.

- Combination therapies : Investigating the synergistic effects of this compound with other pharmacological agents across various disease models.

作用机制

相似化合物的比较

KML29 通常与其他单酰基甘油脂肪酶抑制剂(如 JZL184 和 JW651)进行比较 。 虽然 JZL184 也是一种强效抑制剂,但 KML29 由于其六氟异丙醇离去基团而具有更高的选择性和更少的脱靶效应 。 JW651 是另一种具有类似作用机制的类似化合物,但其化学结构和效力不同 .

类似化合物列表

JZL184: 一种具有不同化学结构的强效单酰基甘油脂肪酶抑制剂。

JW651: 一种与 KML29 结构相似的化合物,六氟异丙醇作为离去基团.

生物活性

KML-29 is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in pain management, without the typical side effects associated with cannabinoid receptor agonists.

This compound selectively inhibits MAGL, leading to increased levels of 2-AG in the brain and other tissues. The compound demonstrates a high degree of selectivity, with reported IC50 values for human MAGL at 5.9 nM, mouse MAGL at 15 nM, and rat MAGL at 43 nM. Notably, this compound exhibits no significant inhibition of fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of anandamide (AEA), another key endocannabinoid .

Table 1: Inhibition Potency of this compound

| Species | IC50 Value (nM) | FAAH Inhibition |

|---|---|---|

| Human | 5.9 | >50000 |

| Mouse | 15 | >50000 |

| Rat | 43 | >50000 |

Antinociceptive Effects

This compound has been extensively studied for its antinociceptive properties in various pain models. Research indicates that this compound effectively reduces inflammatory and neuropathic pain without eliciting cannabimimetic side effects commonly associated with cannabinoid receptor agonists.

- Inflammatory Pain Models : In murine models, this compound significantly attenuated carrageenan-induced paw edema and reversed mechanical allodynia. These effects were dose-dependent and did not result in tolerance upon repeated administration .

- Neuropathic Pain Models : this compound also demonstrated efficacy in models of neuropathic pain, such as the sciatic nerve injury model, where it partially reversed allodynia .

- Gastroprotective Effects : Interestingly, this compound was shown to prevent diclofenac-induced gastric hemorrhages, indicating potential gastroprotective properties alongside its analgesic effects .

Side Effect Profile

Unlike other MAGL inhibitors such as JZL184, this compound does not produce significant side effects like hypothermia or hypomotility. This makes it a promising candidate for therapeutic use in pain management without the drawbacks associated with traditional cannabinoids .

Combination Therapy

Recent studies have explored the potential of combining this compound with other analgesics to enhance its efficacy:

- Gabapentin : A study found that low-dose combinations of this compound and gabapentin produced additive effects on mechanical allodynia and synergistically reduced cold allodynia. The combination did not lead to tolerance in mechanical allodynia but showed mild tolerance in cold allodynia after repeated doses .

Behavioral Studies

Behavioral assessments have been conducted to evaluate the effects of this compound on locomotor activity and other behavioral indices:

- Locomotor Activity : While this compound did not induce hypomotility, it maintained normal locomotor activity levels compared to traditional cannabinoid agonists .

Table 2: Summary of Key Findings on this compound

| Study Focus | Result |

|---|---|

| Inflammatory Pain | Reduced paw edema and mechanical allodynia |

| Neuropathic Pain | Partial reversal of allodynia |

| Gastroprotective Effects | Prevented diclofenac-induced gastric issues |

| Combination with Gabapentin | Additive effects on mechanical allodynia |

| Side Effects | No significant cannabimimetic effects |

属性

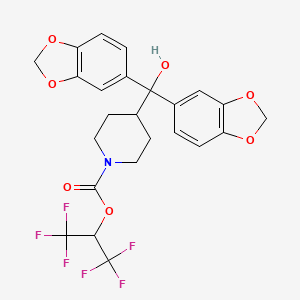

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHQLPHDBLTFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F6NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043066 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380424-42-9 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。